Pyrazolo[1,5-A]pyridine-5-carbonitrile
Description
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-6-7-2-4-11-8(5-7)1-3-10-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBQRIPCGDCQDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857158 | |
| Record name | Pyrazolo[1,5-a]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352903-96-8 | |
| Record name | Pyrazolo[1,5-a]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Pyrazolo[1,5-A]pyridine-5-carbonitrile is a compound that has been identified as a strategic compound for optical applications. It has been found to exhibit significant photophysical properties, which makes it a crucial tool for studying the dynamics of intracellular processes.
Mode of Action
The interaction of this compound with its targets is primarily through its tunable photophysical properties. Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors. This interaction results in changes in the optical properties of the compound, making it a valuable tool in various applications.
Biochemical Pathways
It is known that the compound’s photophysical properties can be used to study a variety of biological interactions. These include ionic or molecular sensing and bioimaging applications.
Pharmacokinetics
Its tunable photophysical properties suggest that it may have a high degree of bioavailability.
Result of Action
The primary result of the action of this compound is the change in optical properties of the compound. This change allows it to be used in a variety of applications, including studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring can enhance both the absorption and emission behaviors of the compound. .
Biological Activity
Pyrazolo[1,5-A]pyridine-5-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
Pyrazolo[1,5-A]pyridine derivatives are known for their structural similarity to purines and their ability to act as selective inhibitors in various biological pathways. The carbonitrile group enhances the compound's reactivity and bioactivity, making it a subject of interest for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives exhibit inhibitory activity against key enzymes involved in cancer progression and inflammation. For instance, some compounds have shown effectiveness as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Antioxidant Activity : Pyrazolo[1,5-A]pyridine derivatives have demonstrated significant antioxidant properties, which can help mitigate oxidative stress-related diseases.
- Antimicrobial Properties : Certain derivatives have been evaluated for their antimicrobial effects against various bacterial strains, indicating potential as therapeutic agents for infectious diseases.
Anticancer Activity
A notable study reported that specific pyrazolo[1,5-A]pyridine derivatives displayed potent anticancer activity across multiple cancer cell lines. The mean growth inhibition (GI%) was found to be substantial, with some compounds achieving over 43% inhibition in 56 different cell lines. The detailed findings are summarized in the table below:
| Compound ID | Cell Line | GI% | Mechanism |
|---|---|---|---|
| 6n | RFX 393 | 43.9 | CDK2/TRKA inhibition |
| 6s | HeLa | 78.01 | Induction of apoptosis |
| 6t | MDA-MB-231 | 84.36 | Cell cycle arrest (G0–G1) |
Antioxidant Activity
The antioxidant capacity of pyrazolo[1,5-A]pyridine derivatives was assessed through various assays measuring total iron-reducing power and radical scavenging activities (DPPH and ABTS). Results indicated that these compounds possess significant antioxidant properties, making them candidates for further exploration in oxidative stress-related conditions.
Case Study 1: Stress-related Disorders
One prominent study focused on a specific derivative (E2508) as a selective antagonist of the corticotropin-releasing factor 1 (CRF(1)) receptor. This compound exhibited potent in vitro activity and robust oral efficacy in animal models of stress-related disorders. Its advancement into clinical trials underscores its therapeutic potential in treating anxiety and depression.
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial properties of pyrazolo[1,5-A]pyridine derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 30 to 45 µg/mL for the most active compounds, indicating significant antibacterial activity that warrants further investigation for potential antibiotic development.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Pyrazolo[1,5-A]pyridine derivatives have been identified as potential anticancer agents. Research indicates that these compounds can inhibit specific protein kinases involved in cancer progression. For instance, pyrazolo[1,5-A]pyridine derivatives have shown inhibitory activity against AXL and c-MET kinases, which are implicated in various cancers due to their roles in cell proliferation and survival .
2. Neurological Disorders
Compounds within this family have demonstrated pharmacological activities relevant to treating neurological disorders. They act as antagonists for serotonin receptors (5HT3) and dopamine receptors (D2/D3/D4), making them candidates for managing conditions such as anxiety, schizophrenia, and Parkinson’s disease .
3. Enzyme Inhibition
Pyrazolo[1,5-A]pyridine-5-carbonitrile has been explored for its ability to inhibit various enzymes. Notably, it has shown promising results as a selective inhibitor of kinases involved in signaling pathways that regulate cell growth and differentiation .
Materials Science Applications
1. Photophysical Properties
The compound exhibits tunable photophysical properties, which are crucial for applications in materials science. These properties enable its use in the development of chemosensors and fluorescent probes that can monitor biological processes at the cellular level .
2. Fluorescent Probes
Recent studies have synthesized pyrazolo[1,5-A]pyridine derivatives as fluorescent probes for pH monitoring in biological systems. One derivative was reported to respond rapidly to pH changes with a high quantum yield, making it a valuable tool for cellular imaging .
Case Study 1: Inhibition of AXL Kinase
A study demonstrated that pyrazolo[1,5-A]pyridine derivatives effectively inhibited AXL kinase activity with IC50 values in the nanomolar range. The structure-activity relationship (SAR) analysis revealed critical substitutions that enhanced potency and selectivity against cancer cell lines .
Case Study 2: Fluorescent pH Probes
In another investigation, a novel pyrazolo[1,5-A]pyridine-based fluorescent probe was developed for intracellular pH measurement. The probe exhibited a significant response to acidic conditions and was successfully used to monitor pH changes in RAW 264.7 cells .
Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibits AXL/c-MET kinases; effective against cancer cells |
| Neurological treatments | Acts on serotonin and dopamine receptors | |
| Enzyme inhibitors | Selective inhibition of critical kinases | |
| Materials Science | Chemosensors | Tunable photophysical properties |
| Fluorescent probes | High quantum yield; rapid pH response |
Chemical Reactions Analysis
Cycloaddition Reactions
Pyrazolo[1,5-a]pyridine-5-carbonitrile participates in cycloaddition reactions due to its electron-deficient aromatic system. For example:
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1,3-Dipolar Cycloaddition : Reacts with ethyl propionate and N-aminopyridine sulfates to form pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives. This reaction proceeds via a 1,3-dipolar intermediate, yielding products in up to 88% yield under optimized NaOH hydrolysis conditions .
-
Annulation with Acetylenes : Reacts with dimethyl acetylenedicarboxylate under sonication (85°C, 110 W) to form pyrazolo[1,5-a]pyridine derivatives. Ultrasonic irradiation significantly enhances yields (92% ) compared to conventional heating (70% ) .
Nucleophilic Substitution at the Nitrile Group
The carbonitrile group undergoes hydrolysis and substitution:
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Hydrolysis to Carboxylic Acid : Treatment with 30% NaOH converts the nitrile to a carboxylic acid group, forming pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives .
-
Chlorination : Reacts with phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, a precursor for further functionalization .
Copper-Mediated Oxidative Coupling
Copper catalysts enable C–C/N–N bond formation:
-
Oxidative Linkage : Under mild conditions, copper mediates coupling with benzonitriles (e.g., nicotinonitrile) to generate substituted pyrazolo[1,5-a]pyridine-3-carboxylates. Electron-withdrawing substituents on benzonitriles improve yields (up to 94% ) .
| Entry | Catalyst | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | AcOH (6 equiv) | O₂ | 94 |
| 2 | AcOH (6 equiv) | Ar | 6 |
Data from optimization of reaction conditions .
Functionalization via Cross-Coupling
The nitrile group enables further derivatization:
-
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 3-position, expanding structural diversity .
-
Click Chemistry : Azide-alkyne cycloadditions modify the nitrile group for bioorthogonal labeling applications .
Mechanistic Insights
-
Cycloaddition Mechanisms : Proceeds via Fe-nitrene intermediates in metal-catalyzed reactions, as evidenced by isotopic labeling studies .
-
Oxidative Pathways : Oxygen atmosphere enhances yields in copper-mediated reactions by facilitating reoxidation of the catalyst .
Reaction Optimization Strategies
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo-Fused Heterocycles
| Compound | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |
|---|---|---|---|---|
| This compound | Pyridine + Pyrazole | C₈H₅N₃ | 143.15 | Nitrile at C5 |
| Pyrazolo[1,5-a]pyrimidine-6-carbonitrile | Pyrimidine + Pyrazole | C₇H₅N₅ | 159.15 | Nitrile at C6, additional N in pyrimidine |
| 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile | Pyridine + Pyrazole | C₁₁H₁₁N₃O | 201.22 | Ethoxy at C2, methyl at C5 |
| 5-Amino-pyrazolo[1,5-a]pyrimidine-6-carbonitrile | Pyrimidine + Pyrazole | C₇H₅N₅ | 159.15 | Amino at C5, nitrile at C6 |
Key Observations :
- The pyrimidine core (vs. pyridine) introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and solubility .
- Substituents like amino (e.g., 5-amino-pyrazolo[1,5-a]pyrimidine-6-carbonitrile) significantly improve optical properties, with absorption maxima (λmax) shifting to 336–360 nm compared to aryl-substituted analogs (267–296 nm) .
- Ethoxy and methyl groups (e.g., 2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile) increase steric bulk and hydrophobicity, affecting binding affinity in biological targets .
Table 2: Pharmacological Profiles
Notable Differences:
- Pyrazolo[1,5-a]pyrimidines demonstrate superior kinase inhibitory activity (e.g., TTK inhibitors in cancer) due to polar moieties in hydrophobic regions .
- Pyrazolo[3,4-d]pyrimidines are optimized for CNS targets (e.g., 5-HT₆ receptors) owing to their compact molecular geometry (gyration radii < 4.5 Å) .
Physicochemical and ADME Considerations
- LogP Values: Pyrazolo[1,5-a]pyrimidines with amino groups exhibit lower cLogP (e.g., 1.8–2.5) compared to aryl-substituted analogs (3.0–3.8), improving aqueous solubility .
- Metabolic Stability : Ethyl ester derivatives (e.g., Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate) are prone to hydrolysis, necessitating prodrug strategies .
Preparation Methods
These multi-step syntheses enable fine-tuning of substitution patterns and introduction of functional groups for enhanced biological activity or material properties.
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ether formation | Benzyl alcohol + ethyl bromoacetate + NaH | 76 |
| 2 | Beta-ketoester formation | Reaction with acetonitrile + n-BuLi (-78 °C) | Not specified |
| 3 | Aminopyrazole formation | Condensation with hydrazine | 87 |
| 4 | Cyclization and substitution | Various (chlorination, nucleophilic substitution) | 61-94 |
This synthetic flexibility is valuable for drug discovery and advanced material synthesis.
Summary Table of Preparation Methods
| Method | Key Features | Reaction Conditions | Yield Range | Advantages |
|---|---|---|---|---|
| Cross-Dehydrogenative Coupling (CDC) | Oxidative cyclization with O2, mild acid | Ethanol, AcOH, 130 °C, 18 h, O2 | High | Simple, catalyst-free, scalable |
| Sonochemical One-Pot Synthesis | Ultrasonic irradiation, green solvent | Acetonitrile, 85 °C, 20 min sonication | Up to 92% | Fast, high yield, regioselective |
| Thermal Cyclization with β-Diketones | Direct heating, no catalyst | 180 °C, 3 h | ~78% | Straightforward, good yield |
| Multi-Step Functionalized Aminopyrazole Route | Complex substitution, multi-step | Various, including low temp steps | Variable | Structural diversity, functionalization |
Q & A
Q. What are the common synthetic routes for Pyrazolo[1,5-A]pyridine-5-carbonitrile derivatives?
The synthesis typically involves condensation reactions between aminopyrazole precursors and electrophilic reagents. For example:
- Step 1 : React 5-amino-1H-pyrazole-4-carbonitrile with α,β-unsaturated nitriles under microwave irradiation to form the pyrazolo[1,5-a]pyrimidine core .
- Step 2 : Introduce substituents at position 7 via nucleophilic substitution or cross-coupling reactions. Catalysts like piperidine or novel heterogeneous catalysts (e.g., silica-supported acids) improve regioselectivity .
- Characterization : Use , , and HRMS to confirm regiochemistry and purity .
Q. How are this compound derivatives characterized for structural confirmation?
- Spectroscopy : (e.g., distinguishing C-3 and C-5 protons via coupling patterns) and IR (C≡N stretch at ~2200 cm) .
- X-ray crystallography : Resolves planarity of the fused ring system and dihedral angles of substituents (e.g., 14.1° for 4-tolyl groups) .
- Elemental analysis : Validate molecular formulas (e.g., CHClN with calculated C: 62.77%, H: 4.01%, N: 24.40%) .
Q. What biological activities are associated with this compound scaffolds?
These compounds exhibit:
- Anticancer activity : Inhibition of kinases (e.g., CHK1) via hydrogen bonding with hinge regions .
- Antimicrobial properties : Disruption of bacterial cell membranes via lipophilic substituents (e.g., chlorophenyl groups) .
- CRF1 receptor antagonism : For neuropsychiatric disorders, achieved by optimizing 5-propyl and 7-piperazinyl substituents .
Advanced Research Questions
Q. How can regioselectivity challenges in Pyrazolo[1,5-A]pyridine synthesis be addressed?
Regioselectivity is influenced by:
- Reagent polarity : Polar aprotic solvents (DMF) favor C-7 substitution over C-5 .
- Catalysts : Silica-supported acids enhance yield of 5-methyl-4-phenyl derivatives (85% vs. 62% without catalyst) .
- Computational modeling : DFT studies predict transition-state stability for C-3 vs. C-5 attack, guiding synthetic design .
Q. What strategies optimize substituent effects for enhanced bioactivity?
Q. How can contradictory data on compound efficacy be resolved?
- Control experiments : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Analytical rigor : Use HPLC (>95% purity) to exclude impurities causing false positives .
- Meta-analysis : Compare IC values across studies (e.g., 0.8 μM vs. 2.3 μM for CHK1 inhibitors) to identify outliers .
Q. What computational tools predict the reactivity of Pyrazolo[1,5-A]pyridine intermediates?
- Molecular docking : AutoDock Vina screens substituent interactions with target proteins (e.g., PDE-4 binding pocket) .
- MD simulations : Assess stability of piperazine-linked derivatives in aqueous environments (>10 ns trajectories) .
- QSAR models : Train on datasets of 50+ derivatives to predict logD and solubility .
Methodological Tables
Table 1 : Representative Synthetic Yields and Bioactivity
| Compound | Yield (%) | Melting Point (°C) | IC (μM) | Target | Reference |
|---|---|---|---|---|---|
| 7-Amino-3-(2'-Cl-phenylazo) | 62 | 266–268 | 1.2 ± 0.3 | EGFR Kinase | |
| 5-Methyl-4-phenyl | 85 | 221–223 | 0.8 | CHK1 | |
| 5-Propyl-7-piperazinyl | 67 | 233–235 | 0.05 | CRF1 Receptor |
Table 2 : Key Spectroscopic Data for Structural Confirmation
| Substituent Position | (δ, ppm) | (δ, ppm) |
|---|---|---|
| C-3 (CN) | - | 115.2 (q, J = 45 Hz) |
| C-5 (CH) | 2.35 (s, 3H) | 18.9 |
| C-7 (NH) | 6.82 (br s, 2H) | - |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
